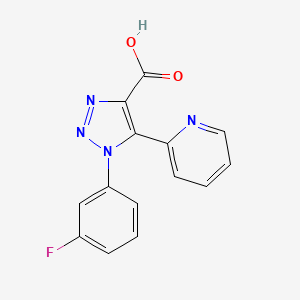

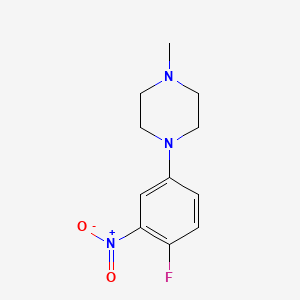

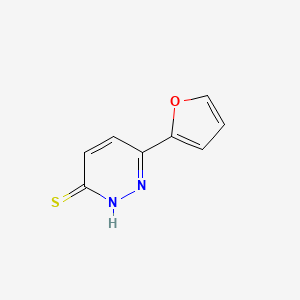

![molecular formula C15H9F3N4O3 B1440667 5-(吡啶-4-基)-1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1326844-69-2](/img/structure/B1440667.png)

5-(吡啶-4-基)-1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-羧酸

描述

The compound you’re asking about is a complex organic molecule that contains several functional groups: a pyridinyl group, a trifluoromethoxyphenyl group, and a 1H-1,2,3-triazole-4-carboxylic acid group . These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen in the triazole ring and the pyridine ring could potentially allow for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating pyridinyl group . The triazole ring could potentially participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative and could influence the compound’s polarity .科学研究应用

Synthesis and Reactivity

The pyridin-4-yl and triazole components of this compound suggest its utility in the synthesis of structurally diverse pyridinium salts. These salts are integral in many natural products and bioactive pharmaceuticals. The compound’s reactivity could be explored for creating pyridinium ionic liquids and ylides, which have applications ranging from materials science to biological systems related to gene delivery .

Antimicrobial Applications

Triazole derivatives, such as the one , have been shown to possess significant antimicrobial properties. They can bind with a variety of enzymes and receptors in biological systems, making them potential candidates for developing new classes of antibacterial agents to combat multidrug-resistant pathogens .

Anticancer Potential

The structural features of triazoles, including the one being analyzed, allow them to interact with biological targets, potentially acting as anti-cancer agents. Their ability to inhibit cholinesterase could be particularly relevant in cancer research, where modulation of cholinergic pathways is a therapeutic strategy .

Antifungal and Antiviral Activity

Given the broad spectrum of biological activity associated with triazole compounds, this particular compound could be investigated for its antifungal and antiviral efficacy. Triazoles are a major class of antifungal drugs, and their modification can lead to new potent agents .

Neuroprotective Agents

Research into neuroprotective agents has identified triazole derivatives as promising candidates. The compound could be part of studies aiming to reduce the aggregation of proteins involved in neurodegenerative diseases, such as alpha-synuclein, which is implicated in Parkinson’s disease .

Antioxidant Properties

Compounds with antioxidant properties are crucial in reducing or neutralizing free radicals, thereby protecting cells against oxidative injury. The triazole moiety, in combination with other functional groups in the compound, could contribute to its antioxidant capabilities .

Anti-inflammatory and Analgesic Uses

The triazole core is known to exhibit anti-inflammatory and analgesic effects. This compound could be synthesized and studied for its potential to alleviate pain and reduce inflammation, which is beneficial in various chronic conditions .

Antihypertensive and Antidepressant Effects

Triazole derivatives are part of drug classes that address cardiovascular and mental health issues. This compound’s structural similarity to known antihypertensive and antidepressant drugs suggests it could be explored for similar applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O3/c16-15(17,18)25-11-3-1-10(2-4-11)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYHTCNZDKZQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(pyridin-4-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

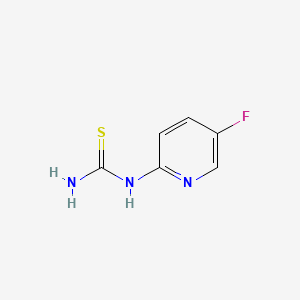

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

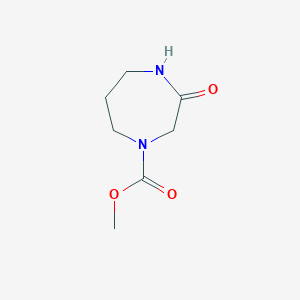

![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)